Cas no 302574-16-9 ((2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one)

(2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one is a brominated, methoxy-substituted enone derivative featuring a 4-methylpiperidine moiety. This compound exhibits structural characteristics that make it valuable in synthetic organic chemistry and pharmaceutical research, particularly as an intermediate in the development of bioactive molecules. The presence of both electron-donating (methoxy) and electron-withdrawing (bromo) groups on the aromatic ring enhances its reactivity in cross-coupling and cyclization reactions. The conjugated enone system and piperidine scaffold contribute to its potential as a building block for drug discovery, particularly in targeting CNS-related pathways. Its well-defined stereochemistry (E-configuration) ensures consistent performance in asymmetric synthesis. The compound is typically supplied with high purity, ensuring reproducibility in research applications.
(2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one structure
302574-16-9 structure
Product name:(2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one
CAS No:302574-16-9
MF:C16H20BrNO2
Molecular Weight:338.239503860474
CID:5435652

(2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

    • (E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one
    • (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one
    • インチ: 1S/C16H20BrNO2/c1-12-7-9-18(10-8-12)16(19)6-4-13-3-5-15(20-2)14(17)11-13/h3-6,11-12H,7-10H2,1-2H3/b6-4+
    • InChIKey: RAMHMPYGLDJXDQ-GQCTYLIASA-N
    • SMILES: C(N1CCC(C)CC1)(=O)/C=C/C1=CC=C(OC)C(Br)=C1

(2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3095-2362-2mg
(2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one
302574-16-9 90%+
2mg
$59.0 2023-04-27
Life Chemicals
F3095-2362-20mg
(2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one
302574-16-9 90%+
20mg
$99.0 2023-04-27
Life Chemicals
F3095-2362-5μmol
(2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one
302574-16-9 90%+
5μl
$63.0 2023-04-27
Life Chemicals
F3095-2362-30mg
(2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one
302574-16-9 90%+
30mg
$119.0 2023-04-27
Life Chemicals
F3095-2362-2μmol
(2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one
302574-16-9 90%+
2μl
$57.0 2023-04-27
Life Chemicals
F3095-2362-15mg
(2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one
302574-16-9 90%+
15mg
$89.0 2023-04-27
Life Chemicals
F3095-2362-40mg
(2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one
302574-16-9 90%+
40mg
$140.0 2023-04-27
Life Chemicals
F3095-2362-100mg
(2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one
302574-16-9 90%+
100mg
$248.0 2023-04-27
Life Chemicals
F3095-2362-4mg
(2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one
302574-16-9 90%+
4mg
$66.0 2023-04-27
Life Chemicals
F3095-2362-25mg
(2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one
302574-16-9 90%+
25mg
$109.0 2023-04-27

(2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one 関連文献

(2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-oneに関する追加情報

Comprehensive Overview of (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one (CAS No. 302574-16-9)

The compound (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one, identified by its CAS No. 302574-16-9, is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. This α,β-unsaturated ketone derivative features a unique structural framework, combining a 3-bromo-4-methoxyphenyl group with a 4-methylpiperidine moiety. Its E-configuration across the double bond is critical for its biological activity and interaction with target proteins. Researchers are particularly interested in its potential as a kinase inhibitor or signal transduction modulator, aligning with current trends in precision medicine and targeted drug discovery.

In recent years, the demand for small-molecule probes and pharmacological tools has surged, driven by advancements in high-throughput screening and computational drug design. The 302574-16-9 compound's brominated aromatic and methoxy groups contribute to its lipophilicity and binding affinity, making it a candidate for studying enzyme-substrate interactions. Its Michael acceptor capability (due to the α,β-unsaturated carbonyl) also positions it as a potential covalent binder in proteomics research, a hot topic in AI-driven drug development forums.

The synthesis of (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one typically involves a Claisen-Schmidt condensation between a 3-bromo-4-methoxybenzaldehyde and a 4-methylpiperidin-1-yl methyl ketone, followed by purification via chromatographic techniques. Analytical characterization using NMR, HPLC, and mass spectrometry confirms its purity and stereochemistry. These methods are frequently searched by chemists optimizing green chemistry protocols, reflecting the industry's shift toward sustainable synthesis.

Applications of this compound extend to neuropharmacology, where its piperidine scaffold may interact with G-protein-coupled receptors (GPCRs). Online discussions often highlight its structural similarity to FDA-approved drugs containing N-heterocycles, sparking interest in drug repurposing studies. Additionally, its UV-visible absorption properties make it relevant for photodynamic therapy research, a trending topic in cancer therapeutics.

From an SEO perspective, queries like "302574-16-9 supplier," "(2E)-3-(3-bromo-4-methoxyphenyl)prop-2-en-1-one solubility," or "4-methylpiperidine derivatives in drug discovery" dominate search engines. Addressing these, the compound's logP (~3.2) suggests moderate solubility in DMSO and ethanol, while stability studies indicate degradation under prolonged UV exposure—key data for laboratory handling.

In conclusion, CAS No. 302574-16-9 represents a versatile building block in medicinal chemistry, bridging gaps between structural biology and therapeutic innovation. Its relevance to fragment-based drug design and chemical biology ensures sustained academic and industrial interest, particularly in personalized healthcare solutions.

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